(4-Methylpiperazin-1-yl)(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methanethione
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Overview
Description
(4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is a complex organic compound with a unique structure that combines a piperazine ring and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the piperazine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.
Medicine
In medicine, (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is being investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-METHYLPIPERAZINO)-1,2-BENZENEDIAMINE: This compound shares the piperazine ring but has a different aromatic system.
1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE: This compound also contains a piperazine ring but with different substituents.
Uniqueness
The uniqueness of (4-METHYLPIPERAZINO)(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE lies in its combination of a piperazine ring with a quinoline derivative, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C19H27N3S |
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Molecular Weight |
329.5 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(1,2,2,4-tetramethylquinolin-6-yl)methanethione |
InChI |
InChI=1S/C19H27N3S/c1-14-13-19(2,3)21(5)17-7-6-15(12-16(14)17)18(23)22-10-8-20(4)9-11-22/h6-7,12-13H,8-11H2,1-5H3 |
InChI Key |
UTCFPAQRKNWAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(=S)N3CCN(CC3)C)C)(C)C |
Origin of Product |
United States |
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